2-Bromo-4-chloro-6-iodoaniline

Catalog No.
S3326481
CAS No.
71757-16-9
M.F
C6H4BrClIN
M. Wt
332.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-iodoaniline

CAS Number

71757-16-9

Product Name

2-Bromo-4-chloro-6-iodoaniline

IUPAC Name

2-bromo-4-chloro-6-iodoaniline

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

KGJQFAVZGHPELU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)N)I)Cl

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)Cl
  • PubChem: PubChem, a database of chemical information from the National Institutes of Health, provides a record for 2-Bromo-4-chloro-6-iodoaniline but does not list any specific research applications [].

  • Limited Commercial Availability: Several commercial chemical suppliers offer 2-Bromo-4-chloro-6-iodoaniline, but their product descriptions don't mention any established research uses.

This lack of information suggests that 2-Bromo-4-chloro-6-iodoaniline might be a niche compound or a relatively new discovery in scientific research.

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical Literature Databases: Searching scientific literature databases like ScienceDirect, Scopus, or Web of Science using the compound's name or CAS Registry Number (71757-16-9) might reveal research articles where it's been used.
  • Patent Databases: Patent databases can sometimes provide clues about the potential applications of a compound. Searching for patents mentioning 2-Bromo-4-chloro-6-iodoaniline might be informative.

2-Bromo-4-chloro-6-iodoaniline is an aromatic compound characterized by the presence of three halogen substituents: bromine, chlorine, and iodine, attached to an aniline structure. Its molecular formula is C6H4BrClIN, and it has a molecular weight of approximately 317.35 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its halogen substituents, which can participate in various

Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: The halogens on the aromatic ring can direct further substitution reactions. For instance, the presence of iodine enhances electrophilic substitution due to its ability to stabilize positive charges.
  • Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles under suitable conditions. For example, treatment with sodium azide can lead to the formation of azide derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reducing agent used.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties: Halogenated anilines have been studied for their effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that halogenated derivatives can inhibit tumor growth in vitro, potentially making them candidates for further pharmaceutical development.

The synthesis of 2-Bromo-4-chloro-6-iodoaniline can be achieved through multiple methods:

  • Diazotization Reaction:
    • Starting from 2-Bromo-4-chloroaniline, it is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
    • This diazonium salt is then reacted with potassium iodide to introduce the iodine substituent.
  • Halogenation:
    • An alternative method involves sequential halogenation of aniline derivatives under controlled conditions to achieve the desired substitution pattern.
  • Microscale Synthesis Techniques:
    • Recent advancements have introduced microscale techniques that improve yield and reduce waste during the synthesis process .

2-Bromo-4-chloro-6-iodoaniline finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: The compound could be utilized in creating functional materials due to its electronic properties.

Studies have shown that 2-Bromo-4-chloro-6-iodoaniline interacts with various biological systems:

  • Enzyme Inhibition Studies: Research indicates that certain halogenated anilines can inhibit specific enzymes, which may be relevant for drug design.
  • Binding Affinity Assessments: Investigations into its binding affinity with biological targets have been conducted, revealing insights into its potential pharmacological effects.

Several compounds share structural similarities with 2-Bromo-4-chloro-6-iodoaniline. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-chloroanilineC6H5BrClNDifferent substitution pattern; fewer halogens.
2-IodoanilineC6H7INLacks bromine and chlorine; simpler structure.
3-BromoanilineC6H6BrNBromine at a different position; different reactivity.

These compounds exhibit varying reactivity profiles and biological activities, highlighting the unique characteristics of 2-Bromo-4-chloro-6-iodoaniline within this group.

XLogP3

3.2

Dates

Modify: 2023-08-19

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